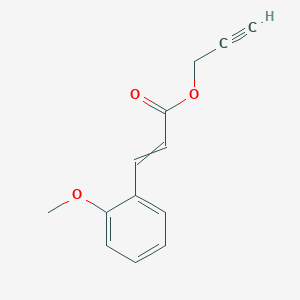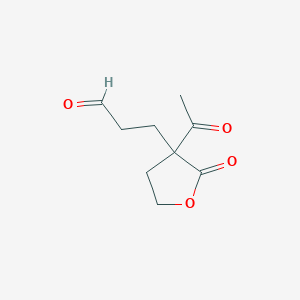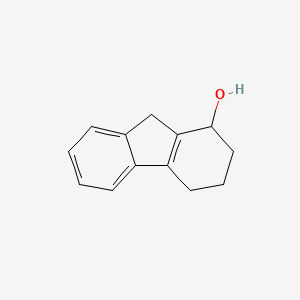
2,3,4,9-Tetrahydro-1H-fluoren-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,9-Tetrahydro-1H-fluoren-1-OL is an organic compound with the molecular formula C13H14O It is a derivative of fluorene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the fluorene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL typically involves the reduction of 2,3,4,9-Tetrahydro-1H-fluoren-1-one. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as the use of metal hydrides (e.g., sodium borohydride) for the reduction of the ketone may also be employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,9-Tetrahydro-1H-fluoren-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2,3,4,9-Tetrahydro-1H-fluoren-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in methanol.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,3,4,9-Tetrahydro-1H-fluoren-1-one.
Reduction: Fully saturated fluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,4,9-Tetrahydro-1H-fluoren-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s lipophilicity allows it to penetrate cell membranes, potentially affecting intracellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorenol: An alcohol derivative of fluorene with the hydroxyl group at a different position.
2,3,4,9-Tetrahydro-1H-fluoren-1-one: The ketone counterpart of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL.
1,2,3,4-Tetrahydrofluorene: A fully saturated derivative of fluorene.
Uniqueness
This compound is unique due to its specific hydroxyl group position, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112170-77-1 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2,3,4,9-tetrahydro-1H-fluoren-1-ol |
InChI |
InChI=1S/C13H14O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-2,4-5,13-14H,3,6-8H2 |
Clave InChI |
KFFNXFXSQNNZGG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C3=CC=CC=C3C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


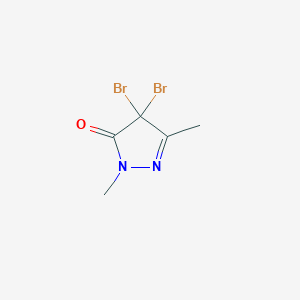
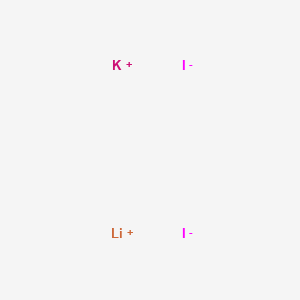


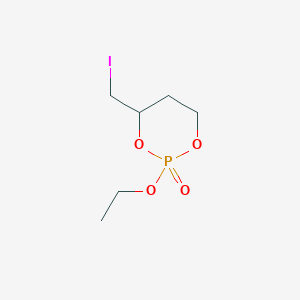




![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
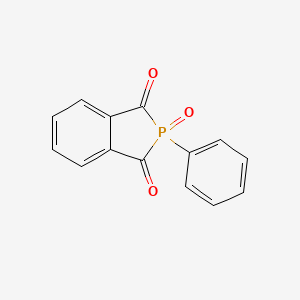
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
